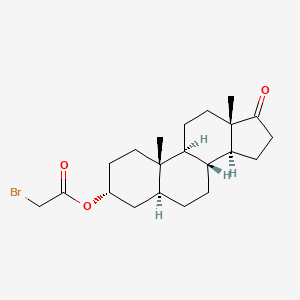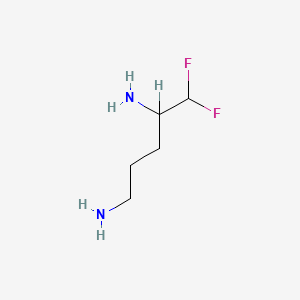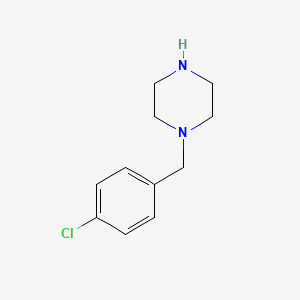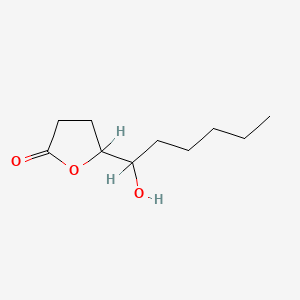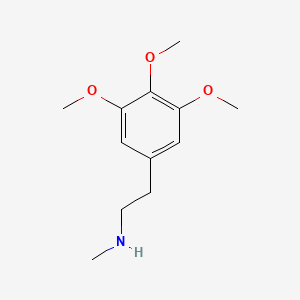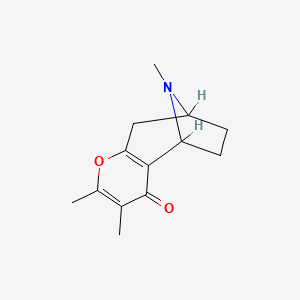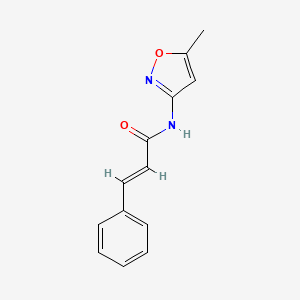
Bis(2,3-epoxycyclopentyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3-epoxycyclopentyl)ether is a member of oxanes.
Scientific Research Applications
Carcinogenicity Studies
- Skin Carcinogenicity in Mice : Bis(2,3-epoxycyclopentyl) ether was assessed for its skin carcinogenicity in C3H and C57BL/6 mice. The study showed that Bis(2,3-epoxycyclopentyl) ether, along with other compounds, was significantly less potent as a skin carcinogen compared to benzo(a)pyrene (Holland, Gosslee, & Williams, 1979).
Chemical Synthesis and Applications
- Oxidation of Aromatic Alcohols : A study demonstrated the use of Bis(methoxypropyl) ether in promoting the oxidation of aromatic alcohols to aromatic carboxylic acids and ketones using atmospheric dioxygen, highlighting an eco-friendly and practical procedure (Liu et al., 2018).
- Mass Spectra of Epoxyoctadecenoates and Epoxyoctadecynoates : Research on the mass spectra of bis(trimethylsilyloxy) and methoxy trimethylsilyloxy ethers derived from methyl epoxyoctadecenoates and epoxyoctadecynoates provided insights into the position of ether groups and the nature of ester functions (Gunstone & Schuler, 1975).
- Lower Critical Solubility Temperature of Alkyl Ether Polyphosphazenes : A study on poly[(alkyl ether)phosphazenes] synthesized with Bis(2,3-epoxycyclopentyl) ether derivatives showed lower critical solution temperatures in water, indicating potential applications in temperature-sensitive materials (Allcock & Dudley, 1996).
Environmental and Biological Studies
- Steroidogenesis in Mouse Leydig Cells : Bisphenol A bis(2,3-dihydroxypropyl) ether was found to disrupt testicular steroidogenesis by increasing the expression of the Nur77 gene, indicating potential impacts on endocrine functions (Ahn et al., 2008).
Material Science and Polymer Chemistry
- Synthesis of Poly(ether imide)s : Studies have been conducted on the synthesis of highly organosoluble and transparent poly(ether imide)s derived from 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4-tert-butylcyclohexane dianhydride, demonstrating the utility of bis(ether anhydrides) in producing functional polymers (Liaw, Hsu, & Liaw, 2001).
properties
CAS RN |
2386-90-5 |
|---|---|
Product Name |
Bis(2,3-epoxycyclopentyl) ether |
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(6-oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H14O3/c1-3-7-9(12-7)5(1)11-6-2-4-8-10(6)13-8/h5-10H,1-4H2 |
InChI Key |
ADAHGVUHKDNLEB-UHFFFAOYSA-N |
SMILES |
C1CC(C2C1O2)OC3CCC4C3O4 |
Canonical SMILES |
C1CC(C2C1O2)OC3CCC4C3O4 |
Other CAS RN |
2386-90-5 |
synonyms |
bis(2,3-epoxycyclopentyl)ether |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(Acetyloxy)benzoyl]oxy}-3-phenylpropanoic acid](/img/structure/B1201418.png)
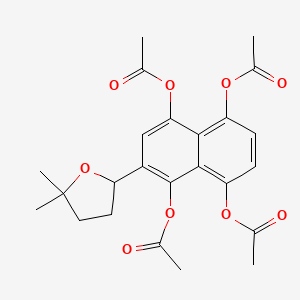
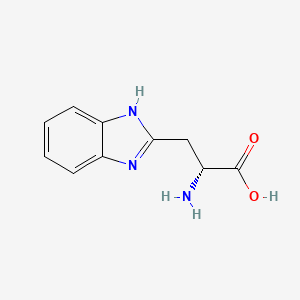
![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)
